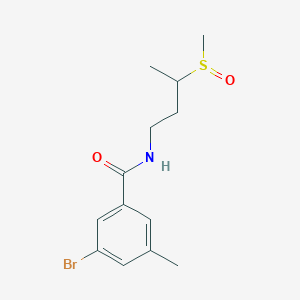![molecular formula C13H21N3O B6644350 N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.
Mécanisme D'action
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide selectively activates CB2 receptors, which are expressed mainly in immune cells, microglia, and astrocytes in the central nervous system. Activation of CB2 receptors by N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Moreover, it has been reported to modulate the release of neurotransmitters, such as dopamine and glutamate, in the brain.
Biochemical and Physiological Effects:
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), in preclinical models of inflammation. Moreover, it has been shown to reduce pain sensitivity in animal models of neuropathic and inflammatory pain. Additionally, it has been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which allows for the specific activation of CB2 receptors without affecting CB1 receptors. Moreover, it has good bioavailability and can be administered orally, making it a convenient drug for preclinical studies. However, one limitation of N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide is its relatively short half-life, which may require frequent dosing in long-term experiments.
Orientations Futures
There are several potential future directions for the research on N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, it has been reported to have anti-tumor effects in preclinical models of cancer, suggesting its potential use in cancer therapy. Another area of interest is its potential use as a therapeutic agent for inflammatory bowel disease (IBD), as CB2 receptors are highly expressed in the gut. Additionally, further studies are needed to investigate the potential side effects of N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide and its long-term safety profile.
In conclusion, N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide is a selective CB2 receptor agonist with potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. Its specific mechanism of action and biochemical and physiological effects make it a promising drug for preclinical studies. However, further research is needed to fully understand its potential therapeutic applications and long-term safety profile.
Méthodes De Synthèse
The synthesis of N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide involves the reaction of 2-methyl-4-(trifluoromethyl)pyridine with tert-butyl 2-bromoacetate, followed by the reaction of the resulting tert-butyl 2-(2-methylpyridin-4-yl)acetate with 2-aminopropan-1-ol. The final product is obtained after the deprotection of the tert-butyl group.
Applications De Recherche Scientifique
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. Moreover, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-8-11(6-7-14-9)15-10(2)12(17)16-13(3,4)5/h6-8,10H,1-5H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSMFIMYBFJGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)

![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)


![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)


![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)